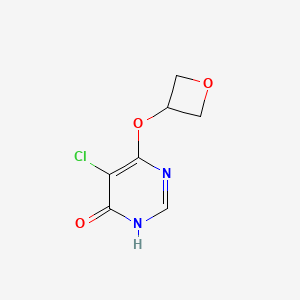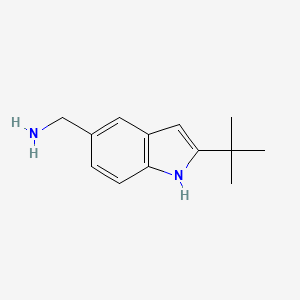![molecular formula C9H13N5O B11897329 1-Ethyl-4-hydrazinyl-3-methyl-1H-imidazo[4,5-c]pyridin-2(3H)-one](/img/structure/B11897329.png)
1-Ethyl-4-hydrazinyl-3-methyl-1H-imidazo[4,5-c]pyridin-2(3H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Etil-4-hidrazinil-3-metil-1H-imidazo[4,5-c]piridin-2(3H)-ona es un compuesto heterocíclico que pertenece a la familia del imidazo[4,5-c]piridina
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis de 1-etil-4-hidrazinil-3-metil-1H-imidazo[4,5-c]piridin-2(3H)-ona típicamente implica los siguientes pasos:
Formación del núcleo de Imidazo[4,5-c]piridina: Esto se puede lograr mediante la ciclización de precursores apropiados en condiciones ácidas o básicas.
Introducción del grupo etilo: Reacciones de alquilación utilizando haluros de etilo en presencia de una base como hidruro de sodio o carbonato de potasio.
Introducción del grupo hidrazinilo: Los derivados de hidracina se pueden introducir mediante reacciones de sustitución nucleófila.
Introducción del grupo metilo: Reacciones de metilación utilizando yoduro de metilo o sulfato de dimetilo en presencia de una base.
Métodos de producción industrial
La producción industrial de este compuesto probablemente implicaría la optimización de las rutas sintéticas anteriores para garantizar un alto rendimiento y pureza. Esto podría incluir el uso de reactores de flujo continuo, técnicas avanzadas de purificación y medidas estrictas de control de calidad.
Análisis De Reacciones Químicas
Tipos de reacciones
1-Etil-4-hidrazinil-3-metil-1H-imidazo[4,5-c]piridin-2(3H)-ona puede sufrir varios tipos de reacciones químicas, que incluyen:
Oxidación: Este compuesto se puede oxidar utilizando agentes oxidantes como permanganato de potasio o peróxido de hidrógeno.
Reducción: La reducción se puede lograr utilizando agentes reductores como borohidruro de sodio o hidruro de aluminio y litio.
Sustitución: Las reacciones de sustitución nucleófila y electrófila pueden ocurrir en varias posiciones en el núcleo de imidazo[4,5-c]piridina.
Reactivos y condiciones comunes
Oxidación: Permanganato de potasio en medio ácido.
Reducción: Borohidruro de sodio en metanol.
Sustitución: Haluros de alquilo en presencia de una base.
Productos principales
Los principales productos formados a partir de estas reacciones dependen de las condiciones y reactivos específicos utilizados. Por ejemplo, la oxidación puede producir derivados oxo correspondientes, mientras que la reducción puede producir derivados de imidazo[4,5-c]piridina completamente reducidos.
Aplicaciones Científicas De Investigación
1-Etil-4-hidrazinil-3-metil-1H-imidazo[4,5-c]piridin-2(3H)-ona tiene varias aplicaciones de investigación científica:
Química medicinal: Posible uso como andamiaje para el desarrollo de nuevos fármacos dirigidos a diversas enfermedades.
Estudios biológicos: Investigación de su actividad biológica, incluidas las propiedades antimicrobianas, antivirales y anticancerígenas.
Biología química: Uso como sonda para estudiar vías biológicas e interacciones moleculares.
Aplicaciones industriales: Posible uso en la síntesis de materiales avanzados y como catalizador en reacciones químicas.
Mecanismo De Acción
El mecanismo de acción de 1-etil-4-hidrazinil-3-metil-1H-imidazo[4,5-c]piridin-2(3H)-ona implica su interacción con dianas moleculares específicas. Estas dianas pueden incluir enzimas, receptores o ácidos nucleicos. El compuesto puede ejercer sus efectos a través de la inhibición o activación de estas dianas, lo que lleva a la modulación de las vías biológicas. Se requieren estudios detallados para dilucidar los mecanismos moleculares y las vías exactas involucradas.
Comparación Con Compuestos Similares
Compuestos similares
1-Etil-3-metil-1H-imidazo[4,5-c]piridin-2(3H)-ona: Carece del grupo hidrazinilo.
4-Hidrazinil-3-metil-1H-imidazo[4,5-c]piridin-2(3H)-ona: Carece del grupo etilo.
1-Etil-4-hidrazinil-1H-imidazo[4,5-c]piridin-2(3H)-ona: Carece del grupo metilo.
Unicidad
1-Etil-4-hidrazinil-3-metil-1H-imidazo[4,5-c]piridin-2(3H)-ona es único debido a la presencia de los tres sustituyentes (etil, hidrazinilo y metilo) en el núcleo de imidazo[4,5-c]piridina. Esta combinación única de sustituyentes puede conferir propiedades químicas y biológicas distintas, convirtiéndolo en un compuesto valioso para futuras investigaciones y desarrollos.
Propiedades
Fórmula molecular |
C9H13N5O |
|---|---|
Peso molecular |
207.23 g/mol |
Nombre IUPAC |
1-ethyl-4-hydrazinyl-3-methylimidazo[4,5-c]pyridin-2-one |
InChI |
InChI=1S/C9H13N5O/c1-3-14-6-4-5-11-8(12-10)7(6)13(2)9(14)15/h4-5H,3,10H2,1-2H3,(H,11,12) |
Clave InChI |
VJNGTQLLZYHEFC-UHFFFAOYSA-N |
SMILES canónico |
CCN1C2=C(C(=NC=C2)NN)N(C1=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















